2,4-bis(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
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Description
The compound “2,4-bis(2,4-dimethoxyphenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 2,4-dimethoxyphenylamine with a suitable carbonyl compound to form the benzodiazepine ring, followed by further functionalization to introduce the 2,4-dimethoxyphenyl and methyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by a benzodiazepine core, which is a fused benzene and diazepine ring. It would also have 2,4-dimethoxyphenyl groups attached to the 2 and 4 positions of the benzodiazepine ring, and a methyl group attached to the 2 position .Chemical Reactions Analysis
As a benzodiazepine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the methoxy groups could be demethylated, or the benzodiazepine ring could be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzodiazepines include relatively high melting points and poor solubility in water .Future Directions
Properties
IUPAC Name |
2,4-bis(2,4-dimethoxyphenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-26(20-13-11-18(30-3)15-25(20)32-5)16-23(27-21-8-6-7-9-22(21)28-26)19-12-10-17(29-2)14-24(19)31-4/h6-15,28H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUGDUIGFGRWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C3=C(C=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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